molecular formula C7H13N5 B2969109 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine CAS No. 1248128-33-7

3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2969109
CAS No.: 1248128-33-7
M. Wt: 167.216
InChI Key: SQCLUGZMWMTPEY-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles, which are characterized by a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine typically involves the reaction of piperidine with appropriate reagents to form the triazole ring. One common method is the cyclization of piperidine-3-carboxylic acid with hydrazine and acetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Medicine: The compound may have therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as 3-(piperidin-3-yl)pyridine and phenyl(piperidin-3-yl)methanone. While these compounds share structural similarities, this compound is unique in its triazole ring structure, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-(Piperidin-3-yl)pyridine

  • Phenyl(piperidin-3-yl)methanone

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Properties

IUPAC Name

5-piperidin-3-yl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h5,9H,1-4H2,(H3,8,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCLUGZMWMTPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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